3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperazine moiety and a methoxypyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a different functional group at a specific position on the molecule .
Scientific Research Applications
3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers may explore its potential as a pharmaceutical agent.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile include other pyrazine derivatives and piperazine-containing molecules. Examples include:
- 3-[4-(2-Hydroxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile
- 3-[4-(2-Chloropyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-23-13-8-11(2-3-18-13)21-7-6-20(10-14(21)22)15-12(9-16)17-4-5-19-15/h2-5,8H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUKQMVAYDIKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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